molecular formula C22H15Br B8226380 1-(4-Bromophenyl)-4-phenylnaphthalene

1-(4-Bromophenyl)-4-phenylnaphthalene

Cat. No.: B8226380
M. Wt: 359.3 g/mol
InChI Key: KNRVCICRZJAEAQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-phenylnaphthalene is a useful research compound. Its molecular formula is C22H15Br and its molecular weight is 359.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-4-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-18-12-10-17(11-13-18)20-15-14-19(16-6-2-1-3-7-16)21-8-4-5-9-22(20)21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRVCICRZJAEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms for 1 4 Bromophenyl 4 Phenylnaphthalene

Overview of Naphthalene (B1677914) Core Construction Strategies

The naphthalene core is a robust aromatic system, and its synthesis has been a subject of chemical research for over a century. Modern strategies often aim for efficiency and regiochemical control, allowing for the precise placement of substituents.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and can be adapted for the synthesis of substituted naphthalenes. youtube.com This strategy typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized. For the synthesis of 1,4-diarylnaphthalenes, isobenzofurans or cyclopentadienones bearing aryl groups can serve as the diene component. acs.org

For instance, the reaction of a 1,3-diarylbenzo[c]furan with a suitable dienophile, followed by a subsequent elimination or oxidation step, can yield the 1,4-diarylnaphthalene core. acs.org The choice of dienophile and the nature of the aryl groups on the diene are critical for controlling the reaction's efficiency and regioselectivity. While a classic and powerful method, the conditions required for the subsequent aromatization step can sometimes be harsh, limiting the functional group tolerance. semanticscholar.org

Table 1: Key Features of Diels-Alder Approaches to Naphthalene Synthesis

Feature Description
Reaction Type [4+2] Cycloaddition
Key Intermediates Substituted cyclohexenes or their analogues
Common Dienes 1,3-Diarylbenzo[c]furans, Cyclopentadienones
Key Advantage Powerful for forming the core carbocyclic framework

| Potential Challenge | Aromatization step may require harsh conditions |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, are fundamental methods for alkene synthesis from carbonyl compounds. numberanalytics.comorganic-chemistry.orgnih.gov These reactions can be ingeniously employed in multi-step sequences to construct precursors for the naphthalene ring. The Wittig-Horner reaction, which utilizes a phosphonate (B1237965) carbanion, is often preferred as it allows for the formation of (E)-alkenes with high selectivity and the phosphate (B84403) byproduct is easily removed by washing with water. organic-chemistry.org

A potential sequence could involve the reaction of a suitably substituted benzaldehyde (B42025) with a benzylphosphonate to form a stilbene (B7821643) derivative. Further functionalization and an intramolecular cyclization reaction could then be used to form the second aromatic ring of the naphthalene system. A more recent, mechanistically distinct approach inspired by the Wittig reaction involves the transmutation of a nitrogen atom in an isoquinoline (B145761) to a carbon atom using a phosphonium (B103445) ylide, which undergoes ring-opening, 6π-electrocyclization, and elimination to afford the naphthalene product. nih.gov

Palladium-catalyzed reactions have revolutionized the synthesis of complex aromatic systems. Annulation reactions, where a new ring is formed on a pre-existing one, are particularly effective for naphthalene synthesis. These methods often involve the reaction of a substituted benzene (B151609) derivative with an alkyne or another coupling partner. tohoku.ac.jp For example, the palladium-catalyzed annulation of 1-halo-8-arylnaphthalenes with alkynes can lead to complex polycyclic aromatic systems. tohoku.ac.jp

Furthermore, palladium catalysis can be used to construct the naphthalene system through dearomative processes. A palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes has been described, which proceeds through a Heck-type insertion to form a π-allylpalladium intermediate that can be trapped by nucleophiles. rsc.orgnih.gov While this method functionalizes an existing naphthalene ring rather than building it, it showcases the versatility of palladium catalysis in manipulating the naphthalene core.

Targeted Synthesis of 1-(4-Bromophenyl)-4-phenylnaphthalene and Analogues

The specific synthesis of this compound involves installing a phenyl group and a 4-bromophenyl group at the C1 and C4 positions of the naphthalene core, respectively. Modern methods often achieve this by forming the C-C bonds directly using cross-coupling reactions on a pre-functionalized naphthalene scaffold.

One-pot syntheses are highly desirable as they improve efficiency, reduce waste, and avoid the isolation of intermediates. ias.ac.in Several one-pot strategies for the synthesis of substituted naphthalenes have been developed. For example, a cascade strategy for naphthyne formation capitalizes on traditional benzyne (B1209423) generation and the thermal hexadehydro-Diels-Alder (HDDA) reaction, allowing for the rapid construction of various naphthalene products in a single pot. nih.gov

Another approach involves tandem reactions catalyzed by one or more metals. A one-pot process involving a palladium-catalyzed Sonogashira reaction followed by a decarboxylative coupling can be used to synthesize unsymmetrically substituted diarylalkynes, which are precursors to more complex aromatic structures. organic-chemistry.org Similarly, a one-pot protocol for constructing dibenzofurans involves a tandem Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling, demonstrating the power of combining different catalytic cycles in a single vessel. organic-chemistry.org Such principles can be adapted to the synthesis of 1,4-diarylnaphthalenes by carefully selecting the starting materials and catalysts.

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for the synthesis of biaryl compounds, including diarylnaphthalenes. libretexts.org The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. yonedalabs.com

The synthesis of this compound can be readily achieved using this methodology. A common strategy involves a double Suzuki-Miyaura coupling on a 1,4-dihalonaphthalene, such as 1,4-dibromonaphthalene (B41722). By carefully controlling the stoichiometry of the reagents, a sequential coupling can be performed. First, one equivalent of phenylboronic acid is coupled to introduce the phenyl group. Then, in a subsequent step, one equivalent of 4-bromophenylboronic acid is used to install the second aryl substituent.

Alternatively, the synthesis can start from 1-bromo-4-iodonaphthalene. Due to the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle, the phenyl group can be selectively introduced at the C4 position using phenylboronic acid. The remaining bromo-substituent at the C1 position can then be coupled with 4-bromophenylboronic acid, though this specific example would lead to a different isomer. A more direct route would involve coupling 1,4-dibromonaphthalene with phenylboronic acid and then with (4-bromophenyl)boronic acid, or vice-versa. The efficiency of the Suzuki-Miyaura reaction is influenced by the choice of catalyst, ligand, base, and solvent. researchgate.netmdpi.com The reaction generally exhibits high functional group tolerance, making it ideal for the synthesis of complex molecules like this compound. researchgate.net

Table 2: Components of the Suzuki-Miyaura Reaction for 1,4-Diarylnaphthalene Synthesis

Component Example for this compound Synthesis Role in Reaction
Substrate 1,4-Dibromonaphthalene or 1-Bromo-4-chloronaphthalene Naphthalene core with leaving groups for coupling
Organoboron Reagent 1 Phenylboronic acid Source of the phenyl group
Organoboron Reagent 2 (4-Bromophenyl)boronic acid Source of the 4-bromophenyl group
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent for transmetalation

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction |

Triflic Acid (TfOH)-Promoted Cyclization Pathways

Triflic acid (CF₃SO₃H), a superacid, is a powerful catalyst for various cyclization reactions, including those leading to the formation of polycyclic aromatic compounds. researchgate.net While specific studies on the TfOH-promoted synthesis of this compound are not extensively documented in publicly available research, the general mechanism for similar transformations provides a plausible pathway. These reactions typically proceed through a cationic cyclization mechanism. researchgate.net

The synthesis of densely substituted furans, for example, can be achieved through a domino reaction initiated by a Friedel–Crafts arylation, followed by a dehydrative cyclization, all promoted by triflic acid. rsc.org This suggests that a potential TfOH-catalyzed route to this compound could involve the cyclization of a suitably substituted precursor. The reaction is likely to proceed via the activation of a terminal C=C bond in an alkenylated biphenyl (B1667301) derivative, followed by an aromatic electrophilic substitution.

The strength of the organic acid used as a catalyst can significantly impact the reaction yield. In the synthesis of certain phosphorus-containing derivatives, methanesulfonic acid and trifluoroacetic acid, which are stronger than acetic acid, have been shown to increase the product yield significantly. nih.gov For instance, the use of methanesulfonic acid resulted in a 91% yield under optimal conditions. nih.gov

Table 1: Effect of Different Acid Catalysts on Product Yield in a Representative Cyclization Reaction

Catalyst pKa Reaction Time (min) Analytical Yield (%)
CH₃COOH 4.75 360 5
CF₃COOH 0.23 580 58
CH₃SO₃H -1.90 30 91

This table illustrates the catalytic efficiency of different acids in a comparable cyclization reaction, highlighting the superior performance of stronger acids like methanesulfonic acid. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing the synthesis of complex molecules like this compound. This involves theoretical studies to elucidate reaction pathways and transition states, as well as experimental investigations into regioselectivity and stereochemistry.

Theoretical Elucidation of Reaction Pathways and Transition States

Furthermore, molecular dynamics simulations help in understanding the stacking of product molecules, where intramolecular electrophilic addition and dehydrogenation reactions enhance molecular planarity, facilitating an orderly arrangement. rsc.org

Regioselectivity and Stereochemical Considerations in Brominated Naphthalene Synthesis

The synthesis of specifically substituted bromonaphthalenes requires precise control over the regioselectivity of the bromination reaction. The influence of catalysts and reaction conditions on the dibromination of naphthalene has been a subject of study. The use of structured solids as catalysts can significantly affect the distribution of isomers. mdpi.com

For instance, the dibromination of naphthalene using bromine at room temperature can yield a mixture of 1,4-dibromonaphthalene and 1,5-dibromonaphthalene. The choice of catalyst can favor one isomer over the other. More acidic amorphous catalysts tend to produce a preponderance of the 1,4-isomer, while a bentonite (B74815) material like calcined KSF clay can initially favor the 1,5-isomer under kinetic control. mdpi.com However, with longer reaction times, the thermodynamically more stable 1,4-isomer tends to predominate as the reaction mixture equilibrates. mdpi.com

The bromination of 1-bromonaphthalene (B1665260) itself has been shown to yield 1,4-dibromonaphthalene as the major product, along with 1,5-dibromonaphthalene. mdpi.com The reaction conditions, such as temperature, can influence the product ratio.

Table 2: Influence of Catalyst on the Regioselectivity of Naphthalene Dibromination

Catalyst Reaction Time 1,4-Dibromonaphthalene (%) 1,5-Dibromonaphthalene (%)
Acidic Amorphous Silica-Alumina Short High Low
Calcined KSF Clay 45 min Lower Higher (Kinetic Product)

This table summarizes the general trends in regioselectivity based on the catalyst and reaction time for the dibromination of naphthalene, which provides a basis for understanding the synthesis of more complex brominated naphthalenes. mdpi.com

Stereochemical considerations are also paramount in the synthesis of chiral molecules. While this compound itself is not chiral, the principles of stereocontrol are fundamental in organic synthesis.

Phenyl Addition-Dehydrocyclization Mechanisms in Polycyclic Aromatic Hydrocarbon Formation

The Phenyl Addition-Dehydrocyclization (PAC) mechanism is a significant pathway for the formation of polycyclic aromatic hydrocarbons (PAHs). nih.gov This mechanism has been explored both theoretically and experimentally and provides a compelling route to complex aromatic structures that are otherwise difficult to synthesize. nih.govresearchgate.net

The PAC pathway operates efficiently at high temperatures and involves the addition of a phenyl radical to another aromatic system, such as biphenyl or naphthalene, followed by dehydrocyclization to form a larger PAH. nih.gov This process facilitates rapid molecular mass growth. nih.gov For instance, the reaction of a phenyl radical with naphthalene can lead to the formation of fluoranthene. nih.gov

While traditional PAH formation mechanisms like hydrogen-abstraction/acetylene-addition (HACA) have been widely studied, the PAC mechanism represents an alternative and efficient route to complex aromatic systems. nih.govrsc.org The elucidation of such fundamental reaction mechanisms is crucial for understanding the origin and evolution of complex organic molecules. nih.gov

Electronic Structure and Quantum Chemical Characterization of 1 4 Bromophenyl 4 Phenylnaphthalene

Fundamental Principles of Electronic Structure Theory for Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons are organic molecules composed of multiple fused aromatic rings. Their electronic structure is dominated by a delocalized π-electron system, which is responsible for their characteristic properties, including high charge carrier mobility and strong light absorption. The behavior of these π-electrons can be described by the principles of quantum mechanics, where the electronic wavefunction encapsulates all the information about the system.

Theoretical investigations into the electronic structure of PAHs provide invaluable insights into their stability, reactivity, and photophysical properties. Early theoretical models, such as Hückel Molecular Orbital (HMO) theory, offered a simplified yet powerful framework for understanding the π-electron systems of these molecules. However, for a more quantitative and detailed understanding, more sophisticated ab initio and density functional theory (DFT) methods are indispensable. These approaches solve the Schrödinger equation (or its Kohn-Sham analogue in DFT) to provide a detailed picture of the molecular orbitals and their energies, which are crucial for predicting the electronic behavior of PAHs like 1-(4-Bromophenyl)-4-phenylnaphthalene.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory has emerged as a powerful and versatile computational tool for investigating the electronic structure of complex molecules. DFT is based on the principle that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying large PAHs. For the investigation of excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice, providing a robust framework for calculating electronic transition energies and simulating UV-Vis absorption spectra.

Ground State Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies a higher reactivity and a tendency to absorb light at longer wavelengths.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene (B1677914) and phenyl rings, while the LUMO may also be delocalized across this π-conjugated system. The presence of the bromine atom, an electron-withdrawing group, can subtly influence the energies and distributions of these frontier orbitals.

To illustrate the typical values obtained from DFT calculations for a related compound, a computational study on 1-bromonaphthalene (B1665260) provides a useful reference. The calculated HOMO-LUMO energy gap for 1-bromonaphthalene reveals the impact of the bromo-substitution on the electronic structure of the naphthalene core. nih.gov

Illustrative Frontier Molecular Orbital Energies of a Related Compound (1-Bromonaphthalene)

Molecular OrbitalEnergy (eV)
HOMO-6.32
LUMO-1.45
HOMO-LUMO Gap4.87

Note: This data is for 1-bromonaphthalene and serves as an illustrative example of the type of information obtained from DFT calculations. The actual values for this compound would require a specific computational study.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of varying electrostatic potential. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. It is calculated by determining the electrostatic potential at each point on the electron density isosurface. Regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential above and below the plane of the naphthalene and phenyl rings, corresponding to the π-electron clouds. The bromine atom, being electronegative, would also influence the local electrostatic potential, creating a region of slightly positive potential on the bromine atom itself (a σ-hole) and a more negative potential in the surrounding area. Understanding the MEP is crucial for predicting intermolecular interactions, such as π-π stacking and halogen bonding, which are vital in the solid-state packing and material properties of organic molecules.

Prediction of Electronic Transitions and Spectroscopic Signatures

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic excited states and predicting the absorption spectra of molecules. By calculating the vertical excitation energies and the corresponding oscillator strengths, one can simulate the UV-Vis spectrum of a compound. The oscillator strength is a measure of the probability of a particular electronic transition occurring upon absorption of a photon.

The electronic transitions in this compound are expected to be dominated by π-π* transitions, where an electron is promoted from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The specific wavelengths and intensities of these transitions are dictated by the energies of the involved molecular orbitals and the symmetry of the electronic states.

An illustrative TD-DFT calculation for a related substituted naphthalene would reveal a series of electronic transitions at different wavelengths, each with a specific oscillator strength and major orbital contributions.

Illustrative Predicted Electronic Transitions for a Substituted Naphthalene

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13100.05HOMO → LUMO
S0 → S22850.20HOMO-1 → LUMO
S0 → S32600.85HOMO → LUMO+1

Note: This data is hypothetical and serves to illustrate the output of a TD-DFT calculation. The actual spectroscopic signature of this compound would be unique to its specific electronic structure.

Advanced Computational Methodologies for Electronic Characterization

While DFT and TD-DFT are powerful tools, for applications requiring very high accuracy in energy calculations, more sophisticated and computationally demanding methods are employed. These methods, often based on wavefunction theory, provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

Coupled Cluster Theory for Refined Energy Calculations

Coupled Cluster (CC) theory is a highly accurate ab initio method that is often referred to as the "gold standard" in quantum chemistry for calculating the energies of small to medium-sized molecules. The CC method provides a systematic way to include electron correlation by describing the wavefunction as an exponential of an excitation operator acting on a reference determinant (usually the Hartree-Fock determinant).

The accuracy of a Coupled Cluster calculation can be systematically improved by including higher-order excitations in the cluster operator. For instance, CCSD (Coupled Cluster with Singles and Doubles) is a widely used level of theory, while the inclusion of perturbative triples, denoted as CCSD(T), often yields results that are very close to the exact solution of the Schrödinger equation for a given basis set. Due to their high computational cost, Coupled Cluster methods are typically used for benchmarking the results of less expensive methods like DFT or for calculating highly accurate energies for specific molecular geometries or reaction pathways. For a molecule like this compound, CCSD(T) calculations could provide a definitive benchmark for its ground-state energy and could be used to calibrate the accuracy of different DFT functionals for this class of compounds.

Analysis of Electronic Coupling and Spin States

Detailed experimental or computational studies specifically delineating the electronic coupling and spin states of this compound are not readily found. In general, for biaryl systems, electronic coupling between the aromatic rings can occur through two primary mechanisms: through-bond and through-space interactions. The relative orientation (torsional angle) of the phenyl and bromophenyl rings with respect to the naphthalene core is a critical determinant of the extent of π-system overlap and, consequently, the electronic coupling.

Spin states in such molecules are typically dominated by the singlet ground state. The presence of the heavy bromine atom, however, can introduce significant spin-orbit coupling. This effect can facilitate intersystem crossing from singlet to triplet excited states, a phenomenon of interest in photophysics and materials science. The precise energies of the singlet and triplet states, and the probability of transitions between them, would require dedicated quantum chemical calculations (e.g., using time-dependent density functional theory, TD-DFT) which have not been published for this specific molecule.

Without specific research, a data table for electronic coupling and spin states for this compound cannot be provided at this time.

Substituent Effects on Electronic Configuration

The electronic configuration of this compound is influenced by the constituent aromatic systems and the bromine substituent. The naphthalene core and the two phenyl rings create an extended π-conjugated system. The introduction of a bromine atom at the para-position of one of the phenyl rings has several predictable electronic effects based on general principles of physical organic chemistry.

Bromine acts as an electron-withdrawing group through its inductive effect (-I) due to its high electronegativity. Simultaneously, it acts as a weak electron-donating group through resonance (+R) by the delocalization of its lone pair electrons into the aromatic ring. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.

This substitution pattern is expected to influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on simpler substituted naphthalenes have shown that electron-withdrawing groups generally lower the energies of both the HOMO and LUMO. researchgate.net The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and kinetic stability.

To provide a quantitative understanding, a hypothetical data table based on general trends observed for substituted aromatic compounds is presented below. It is crucial to note that these are estimated values for illustrative purposes and have not been derived from specific experimental or computational studies on this compound.

CompoundSubstituent on Phenyl RingExpected Effect on HOMO EnergyExpected Effect on LUMO EnergyExpected Effect on HOMO-LUMO Gap
1,4-Diphenylnaphthalene (Reference)-HReference ValueReference ValueReference Value
This compound-Br (para)LoweredLoweredSlightly Altered
1-(4-Nitrophenyl)-4-phenylnaphthalene (Hypothetical)-NO₂ (para)Significantly LoweredSignificantly LoweredReduced
1-(4-Methoxyphenyl)-4-phenylnaphthalene (Hypothetical)-OCH₃ (para)RaisedSlightly RaisedSlightly Altered

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the photophysical properties and excited-state dynamics of This compound that adheres to the specified outline. The necessary experimental and computational research findings for this specific compound are not present in the public domain search results.

Detailed scientific articles require specific data points, such as those derived from spectroscopic measurements and quantum chemical calculations, which are essential for discussing concepts like solvatochromism, aggregation-induced emission, quantum yield, non-adiabatic processes, and intramolecular charge transfer states for a particular molecule.

While general principles of these photophysical phenomena are well-established for many related compounds, applying them to "this compound" without specific research would be speculative and would not meet the required standards of scientific accuracy. The search results did not yield any dedicated studies on the photophysical characteristics of this compound that would allow for a thorough and factual analysis as requested by the article's outline.

Therefore, to avoid generating unsubstantiated or hallucinatory content, this article cannot be written until peer-reviewed research on the photophysical properties of this compound becomes available.

Photophysical Properties and Excited State Dynamics of 1 4 Bromophenyl 4 Phenylnaphthalene

Ultrafast Excited State Dynamics and Relaxation Mechanisms

Triplet State Formation and Dynamics

In similar aromatic compounds, triplet-triplet annihilation is a known phenomenon where two triplet-state molecules interact to produce a higher-energy singlet excited state, leading to delayed fluorescence. The fundamental requirement for this process is that the energy of two triplet excitons is greater than or equal to the energy of the first singlet excited state (2E(T₁) ≥ E(S₁)). While no specific data exists for 1-(4-Bromophenyl)-4-phenylnaphthalene, the extended π-system of the naphthalene (B1677914) core suggests that triplet state phenomena could be significant in its photophysical profile.

Photochemical Reactivity and Isomerization Pathways

Specific research on the photochemical reactivity and isomerization pathways of this compound has not been reported. Generally, the photochemical reactivity of aromatic compounds is diverse and can include cycloadditions, isomerizations, and reactions with other molecules upon excitation. For substituted naphthalenes, photochemical reactions can be initiated from either the excited singlet or triplet states.

Isomerization in related stilbene-like molecules (which contain a C=C double bond) often involves E/Z (trans/cis) isomerization around the double bond. However, for a biaryl system like this compound, which consists of single bonds connecting the aromatic rings, any "isomerization" would likely refer to rotational isomerization (conformational changes) or potentially more complex intramolecular cyclization reactions under specific photochemical conditions. For example, some polycyclic aromatic hydrocarbons can undergo photocyclization to form new ring systems. Without specific studies on this compound, any proposed pathway would be purely speculative.

Nonlinear Optical (NLO) Properties

There is a lack of specific data on the nonlinear optical (NLO) properties of this compound in the existing literature. NLO properties are characteristic of materials that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and two-photon absorption (2PA). Organic molecules with extended π-conjugated systems are often investigated for their NLO properties.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

1-(4-Bromophenyl)-4-phenylnaphthalene is primarily recognized for its utility as an OLED intermediate, a critical component in the fabrication of organic electronic and optoelectronic devices. sunfinelabs.com The inherent properties of its phenylnaphthalene core, such as high thermal stability and a wide bandgap, make it a suitable candidate for various roles within these technologies.

While specific experimental data on the electron and hole mobilities of this compound are not extensively detailed in publicly available literature, the charge transport properties can be inferred from its molecular structure and related naphthalene-based compounds. The planar and aromatic nature of the naphthalene (B1677914) core is conducive to pi-stacking in the solid state, which facilitates intermolecular charge hopping—the primary mechanism for charge transport in many organic semiconductors.

Hole Mobility: The phenyl and naphthalene groups are generally considered to be effective hole-transporting moieties. It is anticipated that this compound would exhibit competent, if not high, hole mobility.

Electron Mobility: The introduction of the electron-withdrawing bromine atom onto the phenyl ring can influence the electron affinity and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This modification could potentially enhance electron transport capabilities compared to an unsubstituted phenylnaphthalene.

Table 1: Theoretical Charge Transport Properties of Phenylnaphthalene Derivatives

Derivative Highest Occupied Molecular Orbital (HOMO) Lowest Unoccupied Molecular Orbital (LUMO) Predicted Dominant Charge Carrier
1,4-Diphenylnaphthalene -5.8 eV -2.1 eV Hole
This compound -5.9 eV -2.3 eV Balanced/Electron
1-(4-Nitrophenyl)-4-phenylnaphthalene -6.1 eV -2.7 eV Electron

Note: The data in this table is illustrative and based on general principles of molecular orbital theory. Actual values may vary.

The primary application noted for this compound is as an intermediate for OLED materials. sunfinelabs.comcatsyn.com In the architecture of an OLED, organic materials can function as emitters (dopants) or as the host matrix in the emissive layer. oled.com

Host Material: Given its likely wide bandgap and high triplet energy—characteristic of naphthalene-based compounds—this compound is a strong candidate for a host material, particularly for blue phosphorescent emitters. A high triplet energy is crucial in a host to prevent the quenching of the emitter's triplet excitons, ensuring efficient light emission.

Emitter: While it could potentially act as a deep-blue fluorescent emitter, its primary role is more likely as a foundational structure for more complex and efficient emitters. The bromo-substituent serves as a reactive site for synthesizing more elaborate emissive molecules.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. nih.govfrontiersin.org The performance of an OFET is heavily reliant on the charge carrier mobility of the organic semiconductor used in the active channel. researchgate.net Naphthalene and its derivatives have been explored for use in OFETs. The rigid, planar structure of the this compound core could facilitate ordered molecular packing in thin films, which is essential for achieving high mobility. nih.gov By modifying the peripheral phenyl groups, it is possible to tune the stacking behavior and, consequently, the charge transport characteristics to optimize performance for either p-type (hole-transporting) or n-type (electron-transporting) transistors. nih.gov

Beyond displays and transistors, the unique optical and electronic properties of phenylnaphthalene derivatives suggest potential for a range of photonic applications. These could include organic lasers, photodetectors, and sensors. The ability to tune the energy levels and absorption/emission spectra through chemical modification is key to developing materials for these specialized applications. The introduction of the heavy bromine atom can also enhance intersystem crossing, a property that could be exploited in applications requiring efficient generation of triplet excitons.

Role as a Key Intermediate and Building Block in Functional Materials Synthesis

Perhaps the most critical role of this compound is as a versatile intermediate and building block for the synthesis of more complex functional materials. frontiersin.org The presence of the bromine atom is the key to its utility in this regard. The carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions, which are workhorse transformations in the synthesis of materials for organic electronics.

Common synthetic transformations involving the bromo-substituent include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the extension of the conjugated system or the introduction of new functional groups.

Buchwald-Hartwig Amination: Reaction with amines to introduce hole-transporting triarylamine moieties, a common strategy for developing hole transport layer (HTL) materials and hosts for OLEDs.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic linkages into the molecular structure.

Through these synthetic routes, the relatively simple this compound scaffold can be elaborated into a vast library of materials with precisely tuned properties for specific applications in OLEDs, OFETs, and organic photovoltaics (OPVs).

Molecular Design Principles for Tunable Material Performance

The structure of this compound exemplifies several key molecular design principles for tuning material performance in organic electronics. epfl.chepfl.ch The design of these materials is a balancing act between achieving desired electronic properties, ensuring sufficient thermal and morphological stability, and enabling processability.

Core Structure: The naphthalene core provides a rigid and thermally stable platform. The extent of the pi-conjugated system of the core influences the fundamental electronic properties like the HOMO/LUMO energy levels and the bandgap.

Peripheral Substituents: The phenyl and bromophenyl groups influence the solubility, molecular packing, and electronic properties. The bromine atom, as discussed, is a key functionalization point. Replacing the bromine with other groups (e.g., electron-donating or -withdrawing groups) can systematically tune the HOMO/LUMO levels, thereby altering the charge injection/transport properties and the color of emission. nih.gov

Steric Hindrance: The spatial arrangement of the phenyl groups relative to the naphthalene core can introduce steric hindrance that prevents excessive molecular aggregation (pi-stacking). While some stacking is necessary for charge transport, strong aggregation can lead to emission quenching in OLEDs. Judicious molecular design can control this balance.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,4-Diphenylnaphthalene

Structure-Property Relationships in Naphthalene-Based Organic Semiconductors

The performance of an organic semiconductor is intrinsically linked to its molecular structure. For a comprehensive understanding of this compound, research would need to focus on several key aspects:

Synthesis and Purity: The development of a reproducible, high-yield synthesis route is the first critical step. The purity of the final compound is paramount, as even trace impurities can significantly impact semiconductor performance.

Molecular Packing and Crystallinity: The arrangement of molecules in the solid state dictates the efficiency of charge transport. X-ray diffraction (XRD) studies would be essential to determine the crystal structure and molecular packing motif (e.g., herringbone, pi-stacking). The degree of crystallinity and the presence of grain boundaries in thin films, often visualized using techniques like atomic force microscopy (AFM), would also be crucial parameters to investigate.

A hypothetical data table summarizing the kind of information required is presented below:

PropertyMethod of DeterminationAnticipated Significance for this compound
Crystal SystemSingle-Crystal X-ray DiffractionInfluences intermolecular interactions and charge transport pathways.
Pi-Stacking DistanceSingle-Crystal X-ray DiffractionShorter distances generally lead to better charge transport.
HOMO Energy LevelCyclic Voltammetry, UPSDetermines hole injection efficiency and oxidative stability.
LUMO Energy LevelCyclic Voltammetry, Inverse Photoelectron SpectroscopyDetermines electron injection efficiency and reductive stability.
Band GapUV-Vis Spectroscopy, Cyclic VoltammetryInfluences the optical absorption and emission properties.

Influence of Molecular Geometry and Dipole Moments on Device Characteristics

The three-dimensional shape of a molecule and its inherent electronic asymmetry play a significant role in the performance of electronic devices. For this compound, the following aspects would need to be investigated:

Torsional Angles: The dihedral angles between the naphthalene core and the phenyl and bromophenyl substituents would affect the extent of π-conjugation. Computational modeling, such as density functional theory (DFT), could provide insights into the preferred molecular conformation.

Film Morphology: The molecular geometry influences how molecules self-assemble during thin-film deposition. This, in turn, affects the film's morphology, which is critical for charge transport across the device.

A prospective data table for such investigations is outlined below:

ParameterComputational/Experimental MethodPotential Impact on Device Characteristics
Phenyl-Naphthalene Torsional AngleDFT Calculations, X-ray DiffractionAffects π-conjugation and electronic band structure.
Bromophenyl-Naphthalene Torsional AngleDFT Calculations, X-ray DiffractionInfluences molecular packing and steric hindrance.
Calculated Dipole MomentDFT CalculationsCan affect energy level alignment and threshold voltage stability.
Thin Film RoughnessAtomic Force Microscopy (AFM)Smoother films generally lead to better device performance.
Charge Carrier MobilityOrganic Field-Effect Transistor (OFET) measurementsA key metric of semiconductor performance.

Strategies for Modulating Electronic and Photophysical Properties through Substituent Engineering

The true power of organic semiconductor research lies in the ability to systematically modify molecular structures to achieve desired properties. For this compound, several avenues for substituent engineering could be explored:

Position of the Bromo-Substituent: Moving the bromine atom to different positions on the phenyl ring (ortho, meta, or para) would alter the dipole moment and steric hindrance, likely leading to different molecular packing and electronic properties.

Replacement of the Bromo-Substituent: Replacing the bromine with other functional groups, such as electron-donating (e.g., methoxy) or other electron-withdrawing (e.g., cyano) groups, would provide a systematic way to tune the HOMO and LUMO energy levels.

Modification of the Phenyl-Substituent: Introducing substituents on the non-brominated phenyl ring could further modulate the electronic properties and solubility of the molecule.

Photophysical Properties: The introduction of different substituents would also be expected to influence the photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and lifetime. These are particularly relevant for applications in OLEDs.

A summary of potential research directions in substituent engineering is provided in the table below:

Modification StrategyTarget Property to ModulateRationale
Varying Bromine Position (o-, m-, p-)Dipole Moment, Molecular PackingTo study the effect of dipole orientation on device performance.
Replacing Bromine with -OCH3HOMO/LUMO Energy LevelsTo investigate the impact of an electron-donating group.
Replacing Bromine with -CNHOMO/LUMO Energy LevelsTo study the effect of a stronger electron-withdrawing group.
Adding Alkyl Chains to Phenyl GroupSolubility, Film MorphologyTo improve processability from solution.
Modifying Naphthalene CoreBand Gap, PhotoluminescenceTo tune the emission color for OLED applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Structural Diversity

The exploration of the full potential of 1-(4-Bromophenyl)-4-phenylnaphthalene and its derivatives is intrinsically linked to the development of efficient and versatile synthetic strategies. While traditional cross-coupling methods like the Suzuki-Miyaura reaction have been instrumental in the synthesis of biaryl compounds, future research will likely focus on more advanced and sustainable methodologies to access a wider range of structurally diverse analogues.

A promising avenue lies in the advancement of C-H bond functionalization reactions. nih.govresearchgate.netrsc.org These methods offer a more atom-economical approach by directly converting C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.org For instance, palladium-catalyzed C-H arylation could be employed to introduce additional aryl groups onto the naphthalene (B1677914) core or the existing phenyl rings, leading to extended π-conjugated systems with altered electronic properties. nih.gov The development of regioselective C-H functionalization techniques will be crucial for precise control over the substitution pattern, enabling the synthesis of a library of derivatives with systematically varied structures. ens-paris-saclay.fr

Furthermore, leveraging multicomponent reactions (MCRs) could provide a rapid and efficient pathway to complex naphthalene-based molecules in a single step. rsc.org Research into ruthenium-catalyzed three-component reactions, for example, could enable the modular and concise synthesis of multifunctional naphthalenes, incorporating diverse functionalities alongside the bromophenyl and phenyl groups. rsc.org

The following table summarizes potential advanced synthetic routes for creating structural diversity from this compound:

Synthetic StrategyDescriptionPotential Advantages
Palladium-Catalyzed C-H Arylation Direct coupling of aryl halides with C-H bonds on the naphthalene or phenyl rings. nih.govHigh atom economy, reduced synthetic steps, access to sterically hindered compounds. rsc.org
Ruthenium-Catalyzed Remote C-H Functionalization Activation and functionalization of C-H bonds at positions remote from existing functional groups. rsc.orgAccess to novel substitution patterns not easily achievable through traditional methods.
Tandem Heck/Suzuki Sequences A one-pot reaction combining a Heck reaction with a Suzuki coupling to introduce multiple aryl groups. researchgate.netIncreased molecular complexity from simple starting materials in a single operation.

Advanced Computational Modeling for Predictive Material Design

The traditional trial-and-error approach to materials discovery is increasingly being supplanted by computational methods that can predict material properties before synthesis. For this compound, advanced computational modeling will be a critical tool for accelerating the design of new materials with targeted functionalities.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be essential for elucidating the electronic structure and photophysical properties of this compound and its derivatives. researchgate.netresearchgate.netrsc.org These methods can accurately predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. nih.gov For instance, TD-DFT studies can provide insights into how different substituents on the phenyl or naphthalene rings affect the fluorescence quantum yield and emission wavelength. researchgate.netrsc.org

Looking forward, the integration of machine learning (ML) and artificial intelligence (AI) will revolutionize the material design process. kaist.ac.kr By training ML models on large datasets of known organic materials and their properties, it is possible to develop predictive models that can rapidly screen virtual libraries of this compound derivatives. kaist.ac.kr This "inverse design" approach allows researchers to specify desired properties and use the ML model to suggest the most promising molecular structures. kaist.ac.krdoaj.orgkaist.ac.krresearchgate.netresearchgate.net This significantly reduces the time and resources required for experimental synthesis and characterization.

Key computational approaches for the predictive design of materials based on this compound are outlined in the table below:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Calculation of ground-state electronic structure. nih.govHOMO/LUMO energies, electron density distribution, molecular geometry. nih.gov
Time-Dependent DFT (TD-DFT) Simulation of excited-state properties. researchgate.netrsc.orgUV-Vis absorption spectra, fluorescence emission spectra, excited-state lifetimes. researchgate.netrsc.org
Machine Learning (ML) for Inverse Design Training neural networks to predict structures with desired properties. kaist.ac.krkaist.ac.krresearchgate.netOptimized molecular structures for high efficiency, specific emission colors, or improved charge transport. doaj.orgresearchgate.net

Exploration of New Application Domains in Organic and Photonic Technologies

While the structure of this compound suggests its potential in organic light-emitting diodes (OLEDs), future research should explore its application in a broader range of organic and photonic technologies. wikipedia.org

One promising area is in organic field-effect transistors (OFETs) . nih.govfrontiersin.org The charge transport properties of aryl-substituted naphthalenes can be tuned by modifying the peripheral substituents. nih.gov By strategically designing derivatives of this compound, it may be possible to achieve high charge carrier mobilities, making them suitable for use as the active semiconductor layer in OFETs for applications in flexible displays and sensors. frontiersin.org Research into the thin-film morphology and its impact on device performance will be crucial for this application. researchgate.net

Another exciting direction is the development of fluorescent chemosensors . rsc.orgnih.govnih.govtandfonline.com The naphthalene moiety is known for its fluorescent properties, and the introduction of specific binding sites onto the molecular framework can lead to sensors that exhibit a change in fluorescence upon interaction with a target analyte. rsc.orgnih.gov The bromo-substituent on the phenyl ring of this compound provides a convenient handle for further functionalization to incorporate recognition elements for ions or small molecules. nih.govtandfonline.com

The table below highlights potential new application domains for this compound:

Application DomainPrinciple of OperationPotential Advantages
Organic Field-Effect Transistors (OFETs) Use as the active semiconductor layer to control current flow. nih.govSolution processability, mechanical flexibility, low-cost fabrication. frontiersin.org
Fluorescent Chemosensors Change in fluorescence intensity or wavelength upon binding to a target analyte. rsc.orgnih.govHigh sensitivity and selectivity, potential for real-time detection. nih.govtandfonline.com
Organic Photovoltaics (OPVs) As a component in the active layer or as an interfacial material to enhance charge extraction.Tunable energy levels to match other materials in the device, potential for high open-circuit voltage.

Integration of this compound into Hybrid Material Systems

The creation of hybrid materials, which combine organic and inorganic components, offers a powerful strategy for developing materials with synergistic properties that surpass those of the individual constituents. The integration of this compound into such systems opens up new avenues for advanced applications.

Furthermore, the synthesis of naphthalene-silica hybrid materials presents opportunities for novel photonic applications. nih.govpku.edu.cnmdpi.com By covalently attaching or encapsulating this compound derivatives within a silica (B1680970) matrix, it is possible to create robust materials with enhanced photoluminescence and thermal stability. nih.govpku.edu.cnmdpi.com These hybrids could find use in solid-state lighting, optical sensors, and other photonic devices. researchgate.net

The following table summarizes the potential for integrating this compound into hybrid material systems:

Hybrid SystemRole of this compoundPotential Applications
Perovskite Solar Cells (PSCs) Interfacial layer for defect passivation and improved charge extraction. polyu.edu.hkpolyu.edu.hkresearchgate.netresearchgate.netHigh-efficiency and stable next-generation photovoltaics. rsc.org
Naphthalene-Silica Hybrids Luminescent component within a robust inorganic matrix. nih.govpku.edu.cnmdpi.comSolid-state lighting, optical waveguides, and sensors. researchgate.net
Organic-Inorganic Nanocomposites Organic semiconductor dispersed in a polymer or inorganic nanoparticle matrix.Flexible electronics, printable sensors, and multifunctional coatings.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Bromophenyl)-4-phenylnaphthalene
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Reactant of Route 2
1-(4-Bromophenyl)-4-phenylnaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.